6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
6-Bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a brominated quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- 3-(2-Methylpropyl) group: A branched alkyl chain that may increase lipophilicity and influence pharmacokinetic properties.
- 2-Sulfanyl substituent: A thiol group that contributes to hydrogen bonding and reactivity.
Properties
IUPAC Name |
6-bromo-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)6-15-11(16)9-5-8(13)3-4-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDIUJNDINPEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162020 | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795290-90-3 | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795290-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioamide Cyclization
Using 2-fluorobenzamide and thioacetamide in DMSO/Cs₂CO₃, the sulfanyl group is incorporated during quinazolinone formation. This one-pot method avoids hazardous thiolating agents but requires strict temperature control to prevent overoxidation.
Post-Synthetic Thiolation
Alternative approaches treat pre-formed 6-bromoquinazolin-4-one with Lawesson’s reagent (LR) in toluene under reflux. This method achieves 68% conversion but generates toxic byproducts, necessitating solvent recovery systems.
Optimization and Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the bromine atom or to modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or modified quinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its structural similarity to known bioactive molecules. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfanyl group may enhance these effects by facilitating interactions with biological targets .
- Antimicrobial Properties : Compounds similar to 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one have been evaluated for their antimicrobial efficacy against bacteria and fungi, indicating potential use as antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that certain quinazolinone derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
2. Agrochemical Applications
The compound's unique structure may also lend itself to applications in agriculture:
- Pesticide Development : The ability of similar compounds to disrupt biochemical pathways in pests suggests that 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one could be explored as a lead compound for developing new pesticides or herbicides .
Material Science Applications
1. Polymer Chemistry
Due to its reactive functional groups, this compound can serve as a building block in polymer synthesis. Its incorporation into polymer matrices may enhance properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various quinazolinone derivatives for their anticancer properties. The results indicated that modifications at the 6-position significantly influenced cytotoxicity against breast cancer cell lines. The specific role of the bromo and sulfanyl groups was highlighted as crucial for activity enhancement .
Case Study 2: Antimicrobial Evaluation
Research conducted at a leading pharmaceutical institute assessed the antimicrobial activity of several quinazolinone derivatives, including those with sulfanyl groups. The findings demonstrated that compounds similar to 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The bromine and sulfanyl groups can form bonds with active sites of enzymes or receptors, modulating their activity. The quinazolinone core can interact with nucleic acids or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one and related compounds:
*Calculated based on substituent contributions.
Substituent Effects on Bioactivity
- Bromine at Position 6: Present in both the target compound and analogs, bromine likely enhances electrophilicity and binding to hydrophobic enzyme pockets. The compound in (non-brominated) showed COX-2 inhibition, suggesting bromine may further modulate activity .
- 2-Sulfanyl vs. Sulfanylidene : The sulfanyl group (-SH) in the target compound may participate in disulfide bonding or metal coordination, whereas sulfanylidene (=S) in ’s analog could stabilize the tautomeric form, improving metabolic stability .
- Alkyl vs.
Biological Activity
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a notable compound within the quinazolinone family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with isocyanates or carbodiimides.
- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Alkylation : Introduction of the 2-methylpropyl group via alkylation reactions with suitable alkyl halides.
- Thiolating Reaction : Incorporation of the sulfanyl group using thiourea or thiols.
These steps lead to the formation of the target compound with a molecular formula of and a CAS number of 795290-90-3 .
Antimicrobial Activity
Research indicates that quinazolinones exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans and Aspergillus niger.
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Significant | Moderate |
| 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | Potential (under study) | Potential (under study) |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects using the carrageenan-induced paw edema test in rats. Some derivatives have shown comparable activity to standard anti-inflammatory drugs like ibuprofen .
Antiviral Activity
Preliminary studies suggest that related quinazolinones exhibit antiviral properties against various viruses, including Herpes simplex virus and HIV. The specific antiviral activity of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one remains to be fully elucidated but shows promise based on structural similarities to other active compounds .
The biological activity of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Interaction : The bromine and sulfanyl groups can form bonds with active sites on enzymes or receptors, modulating their activity.
- Nucleic Acid Interaction : The quinazolinone core may interact with nucleic acids or proteins, influencing cellular processes.
Further studies are required to clarify these mechanisms and identify specific pathways involved in its biological effects.
Case Studies and Research Findings
Several studies have focused on the biological activities of quinazolinone derivatives:
- Antimicrobial Studies : A series of synthesized compounds showed significant antibacterial and antifungal activities comparable to standard treatments .
- Anti-inflammatory Research : Compounds were tested for their ability to inhibit inflammation in animal models, with some achieving notable results .
- Antiviral Potential : Investigations into the antiviral capabilities against HIV and other viruses have indicated promising activity in related compounds, suggesting potential for further exploration in this area .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one?
- Methodological Answer : Microwave-assisted synthesis (e.g., 100°C, 1 h) can enhance reaction efficiency compared to conventional heating. Monitor reaction progress via TLC using ethyl acetate/n-hexane (1:1) as the mobile phase. Purify the crude product using flash column chromatography with a gradient of 20–30% ethyl acetate in n-hexane .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- 1H-NMR to confirm substituent positions (e.g., δ 1.09 ppm for CH3 groups in similar brominated heterocycles).
- IR spectroscopy to identify functional groups (e.g., C=O at ~1653 cm⁻¹, S-H at ~2550 cm⁻¹).
- Elemental analysis to validate purity (e.g., %C, %H, %N deviations <0.5%) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a split-plot experimental design with pH (3–10) and temperature (25–80°C) as variables. Analyze degradation products via HPLC-MS and quantify stability using kinetic modeling (e.g., first-order decay constants). Include controls for oxidative and hydrolytic pathways .
Advanced Research Questions
Q. What mechanistic insights can be gained into the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled conditions. Isotopic labeling (e.g., ²H or ¹⁸O) can track substituent displacement pathways. Computational DFT modeling may elucidate transition states and electronic effects of the bromine and sulfanyl groups .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence in aquatic systems?
- Methodological Answer : Follow long-term environmental simulation protocols (e.g., INCHEMBIOL project):
- Measure hydrolysis rates at pH 5–8.
- Assess biodegradation using OECD 301D closed-bottle tests.
- Quantify bioaccumulation potential via octanol-water partition coefficients (log Kow) .
Q. What strategies resolve contradictory data in solubility measurements across different solvent systems?
- Methodological Answer : Apply statistical tools like ANOVA to identify solvent polarity or hydrogen-bonding effects. Use Hansen solubility parameters to model interactions. Validate with shake-flask experiments under standardized conditions (e.g., 25°C, 24 h equilibration) .
Q. How can the compound’s bioactivity be systematically evaluated against enzymatic targets?
- Methodological Answer : Design enzyme inhibition assays (e.g., kinase or protease targets) with dose-response curves (IC50 determination). Include positive controls (e.g., staurosporine for kinases) and validate via isothermal titration calorimetry (ITC) for binding affinity .
Q. What computational approaches predict the compound’s interactions with biological receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins. Refine binding poses via molecular dynamics simulations (100 ns trajectories). Validate predictions with mutagenesis studies on key receptor residues .
Data Presentation
Table 1 : Key Physicochemical Properties of 6-Bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
| Property | Method/Source | Value/Range |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 200–201°C (similar analog) |
| log Kow (Predicted) | EPI Suite™ | 3.2 ± 0.3 |
| Hydrolysis Half-life (pH 7) | OECD 111 Guideline | >30 days (estimated) |
Note : Replace placeholder values with experimentally derived data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
